N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-naphthamide
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Overview
Description
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-naphthamide is a complex organic compound that features a unique structure combining a thiophene ring, a tetrahydroquinoline moiety, and a naphthamide group
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
For instance, some thiophene-based compounds have been found to inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1), which can activate Hypoxia-Inducible Factor (HIF), a major transcription factor that orchestrates the cellular response to hypoxia .
Biochemical Pathways
For instance, they have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-naphthamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-2-carbonyl chloride, which can be synthesized from thiophene-2-carboxylic acid using oxalyl chloride . This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline to form the thiophene-2-carbonyl-tetrahydroquinoline derivative. Finally, this intermediate is coupled with 2-naphthamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the naphthamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-naphthamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Thiophene-based analogs: Compounds like thiophene-2-carboxamide and thiophene-2-carbonyl chloride share structural similarities and can undergo similar chemical reactions.
Tetrahydroquinoline derivatives: Compounds containing the tetrahydroquinoline moiety, such as 1,2,3,4-tetrahydroquinoline, exhibit similar reactivity and applications.
Uniqueness
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-naphthamide is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential applications. This structural diversity allows it to participate in various chemical reactions and interact with multiple biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c28-24(20-10-9-17-5-1-2-6-19(17)15-20)26-21-12-11-18-7-3-13-27(22(18)16-21)25(29)23-8-4-14-30-23/h1-2,4-6,8-12,14-16H,3,7,13H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVYOOPWGYGIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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